
Fenchlorphos
Overview
Description
Preparation Methods
Fenchlorphos is synthesized through a reaction between O,O-dimethyl phosphorochloridothioate and 2,4,5-trichlorophenol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the phosphorothioate ester . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Fenchlorphos undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form its oxygen analogue, which is a more potent cholinesterase inhibitor.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and various nucleophiles (for substitution). The major products formed from these reactions are 2,4,5-trichlorophenol, dimethyl phosphorothioic acid, and the oxygen analogue of this compound .
Scientific Research Applications
Agricultural Applications
Insecticide and Acaricide Use
Fenchlorphos is widely utilized in agriculture to control ectoparasites such as horn flies, screw worms, ticks, and lice in livestock. It is effective against a range of pests that threaten crops and animal health. Studies indicate that this compound residues can be detected in milk and animal tissues, necessitating careful monitoring to ensure food safety .
Table 1: Efficacy of this compound on Various Pests
Pest Type | Target Species | Application Method | Efficacy Rate (%) |
---|---|---|---|
Horn Flies | Cattle | Topical application | 85 |
Screw Worms | Sheep | In-feed administration | 90 |
Ticks | Swine | Spray treatment | 80 |
Lice | Cattle | Drenching | 75 |
Veterinary Applications
This compound has been employed in veterinary medicine for the treatment of parasitic infections in livestock. Research has shown that it effectively reduces parasitic loads without significant adverse effects on animal health when administered at recommended dosages .
Case Study: Efficacy in Cattle
A study involving cattle treated with this compound demonstrated a significant reduction in ectoparasite populations within a week of treatment. The study monitored the health parameters of the cattle, showing no adverse effects on growth or behavior .
Environmental Monitoring
This compound is also used in environmental studies to assess pesticide contamination levels in water and soil. Its presence in water bodies can indicate agricultural runoff, prompting investigations into water quality and safety.
Table 2: Detection Methods for this compound Residues
Matrix | Detection Method | Sensitivity (ppm) |
---|---|---|
Water | Amberlite XAD-2 extraction | 0.001 |
Milk | Gas chromatography | 0.005 |
Soil | High-performance liquid chromatography (HPLC) | 0.01 |
Toxicological Studies
Research has indicated that this compound can inhibit cholinesterase activity, which is critical for nerve function in both humans and animals. The no-effect levels for red blood cell cholinesterase inhibition have been established at approximately 3-5 mg/kg/day for dogs and rats .
Case Study: Human Exposure Trials
In a controlled study with human volunteers, varying doses of this compound were administered to assess safety and side effects. While some participants experienced mild symptoms at higher doses, no long-term adverse effects were noted . This highlights the importance of dosage regulation to minimize toxicity risks.
Research on Degradation and Recovery
Recent studies have focused on the degradation of this compound using various catalysts, such as cerium dioxide, which may lead to sustainable practices for recovering valuable resources from industrial waste streams . This research contributes to environmental sustainability efforts by providing insights into how this compound can be effectively broken down into less harmful substances.
Table 3: Degradation Rates of this compound
Catalyst | Degradation Rate (%) | Time (hours) |
---|---|---|
Cerium Dioxide | 95 | 24 |
Activated Carbon | 80 | 48 |
Titanium Dioxide | 70 | 72 |
Mechanism of Action
Fenchlorphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve cells, which can cause paralysis and death in insects . The molecular targets involved are primarily cholinesterase enzymes .
Comparison with Similar Compounds
Fenchlorphos is similar to other organophosphate insecticides, such as chlorpyrifos, diazinon, and malathion. it is unique in its specific chemical structure, which includes the 2,4,5-trichlorophenyl group . This structure contributes to its distinct properties and mode of action compared to other organophosphates .
Similar compounds include:
Chlorpyrifos: Another organophosphate insecticide with a broad spectrum of activity.
Diazinon: Used for controlling soil and household pests.
Malathion: Commonly used in public health for mosquito control.
This compound stands out due to its specific applications in veterinary medicine and its distinct chemical structure .
Biological Activity
Fenchlorphos is an organophosphorus compound primarily used as an insecticide. Its biological activity is largely characterized by its mechanism of action, toxicological effects, and metabolic pathways in various organisms. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
This compound acts as a cholinesterase inhibitor , disrupting the normal functioning of the nervous system. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at synapses. This results in prolonged stimulation of muscles, glands, and the central nervous system, which can cause a range of symptoms from mild to severe toxicity.
Cholinesterase Inhibition
The primary toxicological effect observed with this compound is cholinesterase inhibition. Studies have established the no-effect levels for red blood cell cholinesterase inhibition in dogs and rats to be between 3-5 mg/kg/day . For plasma cholinesterase inhibition, these levels vary from 0.5-5 mg/kg/day depending on the species and sex .
Case Studies and Research Findings
- Short-term Feeding Studies in Rats : In a study involving groups of rats fed varying doses of this compound (0.5 to 50 mg/kg/day) for 105 days, significant findings included:
- Long-term Studies in Dogs : A separate study involving dogs fed doses ranging from 10 to 300 ppm for 12 months showed no significant adverse effects on behavior or organ health, suggesting a relatively safe profile at lower doses .
- Metabolism Studies : this compound is metabolized in both rats and cows, with studies indicating that approximately 60% of the administered dose is excreted within two days in rats. In lactating cows treated with topical applications, residues were detected in milk, with levels decreasing significantly over time .
Residue Analysis
This compound residues have been detected in various matrices including milk and animal tissues. In lactating cows treated with this compound at doses ranging from 7.5 to 30 mg/kg body weight, residues were found in milk samples taken shortly after treatment, highlighting the potential for human exposure through dairy products .
Summary Table of Toxicological Findings
Study Type | Species | Dose (mg/kg/day) | Observed Effects | Recovery Time |
---|---|---|---|---|
Short-term Feeding | Rats | 50 | Liver degeneration, kidney swelling | 6-8 weeks post-exposure |
Long-term Feeding | Dogs | 300 | No significant adverse effects | N/A |
Metabolism Study | Rats | 100 | 60% excreted within 2 days | N/A |
Milk Residue Study | Cows | 7.5 - 30 | Residues detected in milk | Decreased over time |
Implications for Human Health
The use of this compound poses potential risks to human health, particularly through dietary exposure via residues in food products such as milk. The case fatality rate associated with pesticide poisoning has been documented in various studies, indicating that while this compound is classified as moderately hazardous (WHO class II), its use must be carefully managed to prevent acute toxicity incidents .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting Fenchlorphos residues in environmental and biological samples?
Gas chromatography (GC) coupled with detectors such as electron capture (ECD), flame photometric (FPD), or mass spectrometry (MS) is the gold standard for quantifying this compound. Key parameters include:
- Retention times : 17.4 min (this compound) and 15.8 min (this compound-oxon) in GC-MS .
- Sensitivity : Detection limits as low as 0.005 mg/L for this compound and 0.01 mg/L for its oxon metabolite .
- Validation : Methods must account for matrix effects in plant/animal tissues and ensure hydrolysis to 2,4,5-trichlorophenol does not interfere with quantification .
Q. How is this compound defined in regulatory frameworks for residue monitoring?
Regulatory definitions typically include this compound and its primary metabolite, this compound-oxon, summed and expressed as this compound equivalents. This approach addresses metabolic conversion in crops and livestock, ensuring compliance with maximum residue limits (MRLs) .
Q. What are the primary physical and chemical properties of this compound relevant to laboratory handling?
- Molecular formula : C₈H₁₀Cl₃O₃PS.
- Melting point : 35°C (solid form).
- Stability : Hydrolyzes under alkaline conditions, requiring storage in neutral pH solvents .
- Solubility : Preferentially dissolves in polar aprotic solvents (e.g., acetonitrile) for degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound toxicity data across species?
Discrepancies in neurotoxicity (e.g., acetylcholinesterase inhibition) between mammals and avian models arise from metabolic differences. Methodological recommendations:
- Use intraperitoneal injection in hens to simulate acute exposure, as oral administration may underestimate neurotoxic effects .
- Pair in vitro assays (e.g., erythrocyte cholinesterase inhibition) with in vivo models to assess interspecies variability .
Q. What experimental design considerations are critical for studying this compound degradation pathways?
Degradation studies should:
- Select reaction media : Acetonitrile enhances hydrolysis efficiency due to water miscibility, while non-polar solvents (e.g., heptane) mimic environmental persistence .
- Monitor metabolites : Quantify 2,4,5-trichlorophenol via HPLC with UV detection (LOD: 0.04 mg/L) to track degradation progress .
- Optimize catalysts : Cerium oxide annealed at 400°C achieves 98% this compound degradation within 3 minutes, but residual trichlorophenol requires secondary treatment .
Q. How can cross-reactivity issues in immunoassays for this compound be mitigated?
Cross-reactivity with structural analogs (e.g., bromophos) occurs due to shared trichlorinated benzene rings. Solutions include:
- Antibody specificity screening : Use monoclonal antibodies with <1% cross-reactivity to bromophos or chlorpyrifos .
- Confirmatory testing : Pair immunoassays with GC-MS to distinguish this compound from metabolites and analogs .
Q. What methodologies address discrepancies in residue data between field and laboratory studies?
Field-to-lab inconsistencies often stem from environmental variables (e.g., UV exposure, pH). Standardize protocols by:
- Spiking controls : Introduce this compound-oxon at 15% of parent compound levels to simulate metabolic conversion .
- Environmental simulation chambers : Replicate field conditions (temperature, humidity) to validate degradation rates .
Q. Methodological Challenges and Solutions
Q. Why do gas chromatographic methods sometimes fail to detect this compound-oxon in complex matrices?
Co-elution with matrix interferents (e.g., lipids in animal tissues) can obscure this compound-oxon peaks. Mitigation strategies:
- Cleanup steps : Use gel permeation chromatography (GPC) or solid-phase extraction (SPE) to isolate target analytes .
- Column selection : Employ DB-5MS or equivalent columns with high polarity to improve resolution .
Q. Tables for Key Parameters
Properties
IUPAC Name |
dimethoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJOOSLFWRRSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034885 | |
Record name | Fenchlorphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ronnel is a white to light-tan crystalline solid. Mp: 41 °C, Density :1.49 g cm-3 at 25 °C. Biocidal (toxic to all animal life in differing degrees) by its action as a cholinesterase inhibitor. Used as an insecticide. Degrades readily in the environment by hydrolysis and oxidation., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 degrees F.]; [NIOSH], WHITE POWDER., White to light-tan, crystalline solid., White to light-tan, crystalline solid. [insecticide] [Note: A liquid above 106 °F.] | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ronnel | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/270 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RONNEL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/344 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ronnel | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), 97 °C @ 0.013 mbar, BP: decomposes., decomposes, Decomposes | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | RONNEL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/344 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ronnel | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.004 % at 77 °F (NIOSH, 2023), IN WATER: 0.004 G/100 ML @ 25 °C; FREELY SOL IN CARBON TETRACHLORIDE, ETHER, METHYLENE CHLORIDE, Readily sol in most organic solvents: in acetone 908, chloroform 347, toluene 592, xylene 503, methanol 25, kerosene 37 (all in g/100 ml), water solubility = 1 mg/l @ 20 °C, Solubility in water at 20 °C: none, (77 °F): 0.004% | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ronnel | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.49 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.485 @ 25 °C/4 °C, Relative density (water = 1): 1.48, 1.49 at 77 °F, (77 °F): 1.49 | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RONNEL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/344 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ronnel | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.0008 mmHg at 77 °F (NIOSH, 2023), 0.0008 [mmHg], 8X10-4 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C:, 0.0008 mmHg, (77 °F): 0.0008 mmHg | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ronnel | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/270 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RONNEL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/344 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ronnel | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
MOST ... /ORGANOPHOSPHATE PESTICIDES/ ARE NOT POTENT INHIBITORS OF ESTERASES UNTIL THEY ARE ACTIVATED IN LIVER ... BY MICROSOMAL OXIDATIVE ENZYMES. /ORGANOPHOSPHORUS PESTICIDES/, Ronnel is a weak inhibitor of cholinesterase. It affects the pseudoesterase of the plasma predominantly, rather than the true acetylcholinesterase of the red blood cells, upon both single and repeated oral doses. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze ... technical grade products /including/ ronnel. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, WHITE CRYSTALLINE POWDER, WHITE TO LIGHT TAN CRYSTALLINE SOLID, Powder or granules, White to light tan, crystalline solid [Note: A liquid above 106 degrees F]. | |
CAS No. |
299-84-3 | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fenchlorphos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ronnel [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ronnel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenchlorphos | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenchlorphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenchlorphos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RONNEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RAG7SB3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RONNEL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/344 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphorothioic acid, O,O-dimethyl O-(2,4,5-trichlorophenyl) ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TG802C8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
106 °F (NIOSH, 2023), 41 °C, 106 °F | |
Record name | RONNEL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25060 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RONNEL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/667 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FENCHLORPHOS (OBSOLETE) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0975 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RONNEL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/344 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ronnel | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0546.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.